molecular formula C11H11NO2S B2504367 2-Methoxynaphthalene-1-sulfinamide CAS No. 102333-37-9

2-Methoxynaphthalene-1-sulfinamide

Cat. No. B2504367
CAS RN: 102333-37-9
M. Wt: 221.27
InChI Key: LTJGMXUFCBHURK-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-sulfinamide is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. The compound is related to 2-methoxynaphthalene derivatives, which have been synthesized and reacted with Grignard reagents to produce optically active sulfoxides and other products . These derivatives are of interest due to their relevance in the synthesis of non-steroidal anti-inflammatory agents and other pharmacologically active compounds .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through different methods. One approach involves the preparation of pure crystalline diastereomers of menthyl 2-methoxynaphthalene-1-sulfinate, which are then converted into alkyl and aryl 2-methoxynaphthyl sulfoxides using Grignard reagents . Another method includes the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, using environmentally benign reagents . Additionally, the synthesis of a related compound, 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide, has been reported, which involves the reaction of a quinazolinone derivative with chlorosulfonic acid followed by amidation .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry have been employed to confirm the structure of synthesized compounds . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

2-Methoxynaphthalene derivatives undergo a range of chemical reactions. For instance, nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents has been observed, leading to the displacement of the 1-methoxy group and the formation of products with axial chirality . Chelation-assisted nucleophilic aromatic substitution is another reaction pathway for these compounds, with the activating ability of sulfonyl substituents playing a significant role in the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of methoxy and sulfinamide groups can affect the compound's solubility, reactivity, and stability. The reactivity of these compounds with Grignard reagents, as well as their susceptibility to nucleophilic aromatic substitution, is indicative of their chemical behavior . The optically active sulfoxides obtained from these reactions have specific physical properties, such as crystallinity and optical rotation, which are important for their potential applications in asymmetric synthesis and pharmaceuticals .

Scientific Research Applications

Chelation-assisted Nucleophilic Aromatic Substitution

Research conducted by Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes. This study highlighted the factors determining the activating ability of various sulfonyl substituents, providing insight into the chemical reactivity of such compounds (Hattori et al., 1997).

Synthesis of Optically Active Sulfoxides

Bell and Mccaffery (1994) described the preparation of diastereomers of menthyl 2-methoxynaphthalene-1-sulfinate and their conversion into optically active alkyl and aryl 2-methoxynaphthyl sulfoxides. This process plays a significant role in the field of organic synthesis, particularly in the creation of stereospecific compounds (Bell & Mccaffery, 1994).

Catalytic Methylation for Drug Production

Yadav and Salunke (2013) explored the catalytic methylation of 2-naphthol using dimethyl carbonate, aiming to produce 2-methoxynaphthalene, a key intermediate in the manufacture of naproxen, a widely used anti-inflammatory drug. The study detailed the effects of various operating parameters on the activity and selectivity of the process (Yadav & Salunke, 2013).

Shape-Selective Acylation

Botella et al. (2003) investigated the shape-selective acylation of 2-methoxynaphthalene over different zeolite catalysts. This research is significant for understanding the selectivity and efficiency of chemical reactions in the presence of solid catalysts, which has broad applications in chemical synthesis (Botella et al., 2003).

Fluorescence Studies

Magnes, Strashnikova, and Pines (1999) conducted a study on the fluorescence of 1-methoxynaphthalene and 1-naphthol in various solvents. This research contributes to the understanding of molecular behavior in different environments and is useful in spectroscopy and analytical chemistry (Magnes et al., 1999).

Regioselective Lithiation Studies

Betz and Bauer (2002) focused on the regioselective lithiation of 1-methoxynaphthalene, exploring the mechanisms and kinetics of this reaction. Such studies are essential in the field of organometallic chemistry, particularly for the synthesis of complex organic compounds (Betz & Bauer, 2002).

Safety and Hazards

The safety data sheet for 2-methoxynaphthalene, a related compound, suggests that it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methoxynaphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJGMXUFCBHURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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